5-Methyl-2-hepten-4-one

Catalog No.
S623756
CAS No.
81925-81-7
M.F
C8H14O
M. Wt
126.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-2-hepten-4-one

CAS Number

81925-81-7

Product Name

5-Methyl-2-hepten-4-one

IUPAC Name

(E)-5-methylhept-2-en-4-one

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

InChI

InChI=1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4+

InChI Key

ARJWAURHQDJJAC-GQCTYLIASA-N

SMILES

Array

solubility

slightly soluble in water; soluble in oils
Miscible at room temperature (in ethanol)

Synonyms

5-methyl-(E)-2-hepten-4-one, 5-methyl-2-hepten-4-one

Canonical SMILES

CCC(C)C(=O)C=CC

Isomeric SMILES

CCC(C)C(=O)/C=C/C

The exact mass of the compound 5-Methyl-2-hepten-4-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; soluble in oilsmiscible at room temperature (in ethanol). The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

5-Methyl-2-hepten-4-one (CAS: 81925-81-7), commonly known as filbertone, is an alpha,beta-unsaturated aliphatic ketone widely recognized as the principal character-impact compound of hazelnuts. In industrial and analytical procurement, it serves a dual role: as a high-value, low-threshold ingredient in flavor and fragrance (F&F) formulations, and as a highly specific analytical biomarker for food authenticity testing [1]. Exhibiting a boiling point of approximately 170 °C and a density of 0.845 g/mL at 25 °C, this volatile enone is effective at trace concentrations, often dosed around 0.1 to 5.0 ppm in finished products . Its procurement value is heavily tied to its stereochemistry, as the commercial utility of its enantiomeric and geometric isomers varies significantly based on the target application, ranging from gourmand fragrance profiles to rigorous chiral chromatography standards [1].

Generic substitution of 5-methyl-2-hepten-4-one with broader enone classes (such as 2-heptanone or 6-methyl-5-hepten-2-one) fails fundamentally due to strict structure-odor relationships; even minor structural deviations, such as polymethylation, completely abolish the signature roasted hazelnut character in favor of eucalyptus or menthol notes [1]. In analytical workflows, substituting pure synthetic filbertone with crude hazelnut extracts is unviable for standardization. Natural extracts exhibit highly variable enantiomeric ratios depending on geographic origin and thermal processing history, and they introduce complex lipid matrices that interfere with precise calibration[2]. Furthermore, standard fatty acid and sterol profiling cannot distinguish between hazelnut oil and olive oil due to their nearly identical lipid profiles, making the procurement of pure filbertone an absolute requirement as an orthogonal, non-lipid biomarker for detecting fraudulent oil adulteration [3].

Enantiomeric Odor Threshold and Formulation Efficiency

The sensory impact of 5-methyl-2-hepten-4-one is highly dependent on its stereochemistry. Olfactory assessments demonstrate that the (+)-(5S)-(E) enantiomer possesses an odor threshold 10-fold lower than its (R)-(E) counterpart, and 3-fold lower than the (+)-(S)-(Z) geometric isomer[1].

Evidence DimensionOdor perception threshold
Target Compound Data(S)-(E)-5-methyl-2-hepten-4-one (baseline threshold, highly potent)
Comparator Or Baseline(R)-(E)-enantiomer (10x higher threshold)
Quantified Difference10-fold lower threshold for the (S)-enantiomer
ConditionsOlfactory threshold evaluation in aqueous/sucrose solutions

Procuring the enantioenriched (S)-isomer allows flavorists to achieve the target roasted nut profile at significantly lower dosing concentrations, optimizing formulation costs.

Analytical Specificity in Olive Oil Adulteration Detection

Traditional authentication of premium olive oil relies on fatty acid and sterol profiling, which fails to detect hazelnut oil due to nearly identical lipid matrices. Utilizing 5-methyl-2-hepten-4-one as a specific volatile biomarker enables the detection of hazelnut oil adulteration in olive oil at levels as low as 5% [1].

Evidence DimensionMinimum detectable adulteration level
Target Compound Data5% adulteration detection using filbertone chiral GC-MS profiling
Comparator Or BaselineStandard fatty acid/sterol profiling (fails to detect adulteration due to profile overlap)
Quantified DifferenceEnables 5% detection vs. complete analytical failure of lipid markers
ConditionsSimultaneous distillation-solvent extraction followed by chiral GC-MS

Analytical laboratories must procure this compound as a reference standard to reliably execute food fraud testing protocols that standard lipid assays cannot perform.

Quantitative Tracking of Thermal Processing (Roasting)

The concentration of 5-methyl-2-hepten-4-one is a direct quantitative indicator of thermal processing in nut products. In standardized model experiments, heating raw hazelnuts at 180 °C for 15 minutes increased the filbertone content up to 1000-fold, rising from less than 10 µg/kg in unroasted oil to 315 µg/kg in roasted oil[1].

Evidence DimensionAnalyte concentration post-thermal processing
Target Compound Data315 µg/kg (after 15 min at 180 °C)
Comparator Or Baseline<10 µg/kg (unroasted/raw baseline)
Quantified Difference~1000-fold concentration increase
ConditionsModel roasting experiment at 180 °C for 15 minutes

Quality assurance programs procure this standard to calibrate GC-MS instruments for precise, quantitative monitoring of roasting efficiency and batch-to-batch flavor consistency.

Structural Specificity vs. Achiral Analogues

Attempts to substitute 5-methyl-2-hepten-4-one with structurally related achiral enones result in complete loss of the target organoleptic properties. Sensory analysis demonstrates that simple polymethylation of the filbertone backbone shifts the odor profile entirely away from the signature hazelnut aroma, yielding eucalyptus, menthol, or camphor notes instead [1].

Evidence DimensionOrganoleptic profile retention
Target Compound Data5-methyl-2-hepten-4-one (authentic roasted hazelnut aroma)
Comparator Or BaselinePolymethylated achiral analogues (eucalyptus/menthol aroma)
Quantified DifferenceComplete qualitative shift in olfactory receptor response
ConditionsSensory evaluation of synthetic enone analogues

Formulators cannot use cheaper or more common enone derivatives as drop-in replacements; the exact molecular structure of filbertone is strictly required for nut flavor profiles.

Analytical Reference Standard for Edible Oil Authentication

Due to its unique presence in hazelnut oil and absence in olive oil, 5-methyl-2-hepten-4-one is procured by food safety laboratories as a critical reference standard. It is used in chiral GC-MS workflows to detect fraudulent blending of premium olive oils with cheaper hazelnut oils down to 5% thresholds, overcoming the limitations of traditional sterol profiling [1].

High-Impact Flavor Formulation in Food and Beverage

The compound is utilized as a character-impact ingredient in commercial flavor systems, particularly for artificial hazelnut, cocoa, coffee, and praline profiles. Procuring the enantioenriched (S)-isomer allows flavorists to leverage its extremely low odor threshold, achieving authentic roasted notes at trace dosing levels (0.1 to 5 ppm) without introducing solvent or matrix off-notes [2].

Quality Control Marker for Thermal Processing

Industrial food processors use 5-methyl-2-hepten-4-one as a quantitative marker to monitor roasting operations. Because its concentration increases up to 1000-fold during thermal treatment, QA/QC departments measure its levels to benchmark roasting efficiency, ensure batch-to-batch consistency, and validate the thermal history of nut-based pastes and extracts [1].

Physical Description

Colourless liquid; hazelnut, metallic, buttey odour

XLogP3

2.2

Hydrogen Bond Acceptor Count

1

Exact Mass

126.104465066 Da

Monoisotopic Mass

126.104465066 Da

Heavy Atom Count

9

Density

0.845-0.852

UNII

8K2S58736F

GHS Hazard Statements

Aggregated GHS information provided by 371 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 371 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 370 of 371 companies with hazard statement code(s):;
H226 (16.22%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (88.38%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (88.11%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (88.38%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

102322-83-8
81925-81-7

Wikipedia

(E)-5-methyl-2-hepten-4-one

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Hepten-4-one, 5-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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